1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine
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Overview
Description
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine is a synthetic organic compound. It belongs to the class of sulfonyl piperazines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride and 4-methylphenylpiperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: Common reagents include base catalysts like triethylamine or pyridine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Use of large-scale reactors with precise temperature and pressure control.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways or inhibit specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine
- 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-chlorophenyl)piperazine
Uniqueness
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S/c1-14-4-6-16(7-5-14)21-8-10-22(11-9-21)26(23,24)19-13-17(20)15(2)12-18(19)25-3/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVZGLTXFROSQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)Br)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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